molecular formula C17H11N3O4S B2657033 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione CAS No. 1326837-40-4

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Cat. No.: B2657033
CAS No.: 1326837-40-4
M. Wt: 353.35
InChI Key: DFILDYUFVVKCPJ-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a complex organic compound with a unique structure that combines elements of benzodioxin and triazatricyclo frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds featuring the benzodioxin moiety exhibit significant anticancer properties. The specific structure of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione may enhance its efficacy against various cancer cell lines due to its unique electronic and steric characteristics .

Enzyme Inhibition
Studies have highlighted the potential of this compound in inhibiting key enzymes related to metabolic diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD). Specifically, it has been shown to interact with enzymes like α-glucosidase and acetylcholinesterase, which are critical in glucose metabolism and neurotransmission respectively .

Case Studies

Case Study 1: Anticancer Screening
In a study involving the screening of various derivatives of benzodioxin compounds against cancer cell lines, derivatives containing the thia-triazine structure demonstrated enhanced cytotoxicity compared to their parent compounds. This suggests that modifications in the molecular structure can lead to improved therapeutic profiles .

Case Study 2: Enzyme Inhibition Assays
Another study focused on the enzyme inhibition potential of this compound against α-glucosidase and acetylcholinesterase revealed IC50 values indicating promising activity levels comparable to standard inhibitors used in clinical settings for T2DM and AD management .

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied

Biological Activity

The compound 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a complex organic molecule with potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups and a unique tricyclic structure that may influence its interaction with biological targets. The presence of the benzodioxin ring is notable for its role in various biological activities.

Property Value
IUPAC Name 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-thia...
Molecular Formula C19H17N5O4S
Molecular Weight 389.49 g/mol
CAS Number [To be determined]

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The following mechanisms have been proposed based on structural analogs:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Apoptosis Induction : Research indicates that related compounds can induce apoptosis in cancer cells through mitochondrial pathways.

Anticancer Activity

Several studies have reported the anticancer properties of benzodioxin derivatives. For instance:

  • A study demonstrated that benzodioxin compounds exhibited cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Antimicrobial Activity

Research has suggested that the compound may possess antimicrobial properties:

  • In vitro studies indicated that derivatives of benzodioxin exhibit significant activity against bacterial strains, suggesting a potential role in developing new antibiotics .

Anti-inflammatory Effects

The compound's structure suggests it may also have anti-inflammatory properties:

  • Research has shown that related compounds can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies

  • Study on Cytotoxicity : A family of benzodiazepine derivatives was synthesized and evaluated for their cytotoxic effects on T-cells. Results indicated that structural modifications significantly affected potency and selectivity .
  • Antimicrobial Evaluation : A series of benzodioxin derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising antimicrobial activity, warranting further investigation into their mechanism .

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4S/c21-16-14-13(10-2-1-5-18-15(10)25-14)19-17(22)20(16)9-3-4-11-12(8-9)24-7-6-23-11/h1-5,8H,6-7H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFILDYUFVVKCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)C4=C(C5=C(S4)N=CC=C5)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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